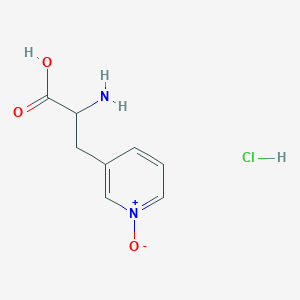

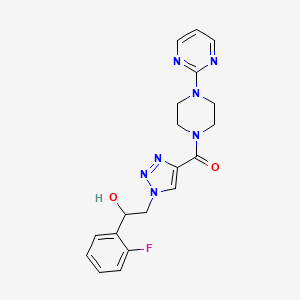

2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Covalent Binding Mechanisms

- Mechanism for Covalent Binding of MLN3126

- MLN3126, a chemokine C-C motif receptor 9 antagonist, was studied for its covalent binding to serum albumins. The nonextractable radioactivity in plasma after oral administration of 14C-labeled MLN3126 ([14C]MLN3126) to rats was significant. The study revealed the major part of the nonextractable radioactivity resulted from covalent binding between the ε-amino group of lysine residue 199 in rat serum albumin and the carbonyl group of MLN3126. This finding indicates the importance of understanding drug-protein interactions in drug development and metabolism studies (Narita et al., 2018).

Biological Activity and Pharmacokinetics

- 2-Amino-3-(methylamino)propanoic Acid (BMAA) Bioavailability and Pharmacokinetics

- The bioavailability and pharmacokinetics of 2-Amino-3-(methylamino)propanoic acid (BMAA) were investigated in primates and rats. BMAA is an excitatory amino acid linked to amyotrophic lateral sclerosis-parkinsonism dementia (ALS-PD) in the western Pacific region. Studies showed high oral bioavailability of BMAA in primates, and the pharmacokinetic profile in rats indicated BMAA’s potential to reach toxic levels in the brain after large doses. These insights are crucial for understanding the implications of BMAA exposure and its potential role in neurodegenerative diseases (Duncan et al., 1992; Duncan et al., 1991).

Immunological Activity

- Synthesis and Immunological Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols

- The study synthesized a series of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, analyzing their immunosuppressive activity. This research provides valuable insights into the structure-activity relationship of these compounds, highlighting the potential of specific structural configurations in enhancing immunosuppressive activity. Such compounds could be valuable in the field of organ transplantation and other areas where immunosuppression is required (Kiuchi et al., 2000).

Neurological Research

- Expression of AMPA Receptor Subunits in Hippocampus after Status Convulsion

- The study investigated the expression of 2-amino-3-(5-methyl-3-oxo-1, 2-oxazol-4-yl) propanoic acid receptor (AMPAR) subunits in the hippocampus following status convulsion (SC) in rats. Findings indicated that SC induced changes in AMPAR subunit composition in the hippocampus, which differed based on the developmental stage of the rats. This research provides valuable insights into the role of AMPARs in seizure-induced neural damage and the protective mechanisms of the immature brain (Hu et al., 2012).

properties

IUPAC Name |

2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c9-7(8(11)12)4-6-2-1-3-10(13)5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBFPWRITMCYLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2510531.png)

![2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2510534.png)

![2-(benzo[d]isoxazol-3-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2510537.png)

![3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile](/img/structure/B2510545.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide](/img/structure/B2510547.png)

![1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2510554.png)